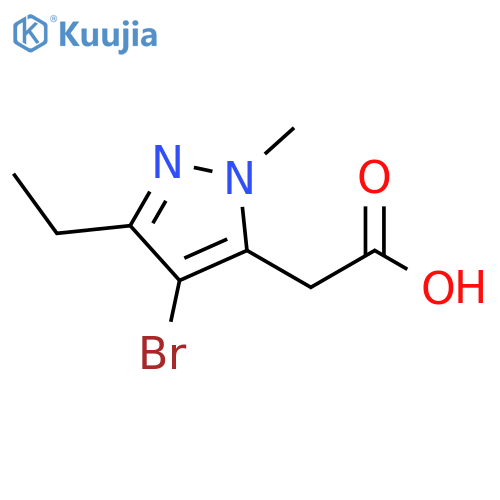

Cas no 1496937-16-6 (2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid)

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

- 1H-Pyrazole-5-acetic acid, 4-bromo-3-ethyl-1-methyl-

-

- インチ: 1S/C8H11BrN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)

- InChIKey: BRVSCMTYAJAWAR-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(CC(O)=O)=C(Br)C(CC)=N1

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064224-1g |

2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 1g |

¥5180.0 | 2023-04-01 | |

| Chemenu | CM425680-1g |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95%+ | 1g |

$1137 | 2023-01-03 | |

| Enamine | EN300-383777-5.0g |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 5.0g |

$3065.0 | 2023-03-02 | |

| Aaron | AR01BJ1H-100mg |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 100mg |

$529.00 | 2025-02-09 | |

| Aaron | AR01BJ1H-2.5g |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 2.5g |

$2873.00 | 2023-12-16 | |

| Aaron | AR01BJ1H-10g |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 10g |

$6275.00 | 2023-12-16 | |

| A2B Chem LLC | AW16409-2.5g |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 2.5g |

$2215.00 | 2024-04-20 | |

| A2B Chem LLC | AW16409-250mg |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 250mg |

$587.00 | 2024-04-20 | |

| 1PlusChem | 1P01BIT5-500mg |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 500mg |

$951.00 | 2025-03-19 | |

| Enamine | EN300-383777-1.0g |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |

1496937-16-6 | 95% | 1g |

$0.0 | 2023-06-07 |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid 関連文献

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acidに関する追加情報

Introduction to 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS No. 1496937-16-6)

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile biological activities. With the CAS number 1496937-16-6, this compound has garnered attention in recent years due to its potential applications in drug discovery and development. The pyrazole core, a heterocyclic aromatic ring system, is a cornerstone in medicinal chemistry, offering a scaffold for numerous bioactive molecules. The presence of a bromo substituent at the 4-position and an ethyl group at the 3-position further enhances its pharmacological profile, making it a valuable candidate for further exploration.

The acetic acid moiety at the 2-position of the pyrazole ring introduces a carboxylic acid functional group, which is known to participate in various biochemical interactions. This feature makes 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid a promising candidate for modulating enzyme activities and receptor interactions. In recent studies, derivatives of pyrazole have been extensively investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in this compound suggests potential therapeutic benefits, particularly in targeting diseases where pyrazole-based molecules have shown efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid with high precision. These computational studies have highlighted its potential as an inhibitor of various kinases and other enzymes implicated in metabolic disorders. The bromo substituent, in particular, has been shown to enhance binding interactions due to its ability to form strong van der Waals forces and hydrogen bonds with biological targets. This underscores the importance of structural optimization in developing high-affinity ligands for therapeutic purposes.

In vitro experiments have demonstrated that 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid exhibits notable activity against certain cancer cell lines. The compound's ability to disrupt microtubule formation and inhibit cell proliferation has been observed in several preliminary trials. Additionally, its interaction with specific receptors involved in pain signaling pathways suggests potential applications in developing novel analgesics. The ethyl group at the 3-position of the pyrazole ring appears to contribute to these effects by modulating receptor binding affinity and selectivity.

The synthesis of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium catalysis, have been employed to introduce the desired substituents onto the pyrazole core. These synthetic strategies are critical for achieving the complex molecular architecture necessary for biological activity. Recent innovations in green chemistry have also influenced the synthesis process, emphasizing sustainability and reducing waste generation.

The pharmacokinetic properties of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yloxy acetic acid) are another area of active research. Studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical development. Preliminary data suggest that the compound exhibits moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further investigations into optimizing these properties are ongoing, with the aim of improving its therapeutic efficacy.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 2-(4-bromo--3--ethy--1--methyl--1H--pyrazol--5--yloxy acetic acid) as a lead compound for drug development. Preclinical studies are being conducted to evaluate its safety profile and potential side effects before moving into human trials. These studies are crucial for determining whether this compound can progress to clinical use and address unmet medical needs. The outcomes of these trials will provide valuable insights into its therapeutic potential and guide future research directions.

The versatility of 2-(4-bromo--3--ethy--1--methyl--1H--pyrazol--5--yloxy acetic acid) extends beyond its applications in oncology and pain management. Researchers are exploring its potential role in treating inflammatory diseases by targeting key inflammatory pathways mediated by pyrazole derivatives. The compound's ability to modulate cytokine production and inhibit inflammatory enzymes has been observed in experimental models. Such findings open up new avenues for developing anti-inflammatory therapies with minimal side effects compared to existing treatments.

Future research on 2-(4-bromo--3--ethy--1--methyl--1H--pyrazol--5-yloxy acetic acid) will likely focus on expanding its chemical diversity through structural analogs synthesis. By modifying other parts of the molecule or introducing additional functional groups, scientists aim to uncover novel bioactivities and enhance drug-like properties such as bioavailability and metabolic stability. High-throughput screening techniques will play a pivotal role in identifying promising derivatives from large libraries of compounds.

In conclusion,2-(4-bromo--3---ethy---1---methyl---1H---pyrazol---5-yloxy acetic acid (CAS No. 1496937---16---6) represents a fascinating subject of study in pharmaceutical chemistry due to its complex structure and diverse biological activities。 Its potential applications span multiple therapeutic areas, including oncology, pain management,and inflammation。 Ongoing research efforts, coupled with advancements in synthetic methodologies, computational modeling,and preclinical studies, hold promise for unlocking new therapeutic opportunities。 As our understanding of this compound evolves, it is likely that it will continue to play an important role in shaping future drug development strategies。

1496937-16-6 (2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid) 関連製品

- 1805307-11-2(5-(Difluoromethyl)-4-fluoropyridine-2-carboxylic acid)

- 2228452-47-7(2-(2,6-dimethoxy-4-methylphenyl)-2-methylpropan-1-amine)

- 1070661-21-0(5-phenylpiperidine-3-carboxamide)

- 2248327-69-5(4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid)

- 1207029-38-6(N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide)

- 1236834-99-3(2-methyl-2-(5-methylfuran-2-yl)propanenitrile)

- 1198163-61-9(Carbamic acid, N-(3-cyano-3-methylbutyl)-, 1,1-dimethylethyl ester)

- 852141-79-8(N-{3-5-(2-chloro-6-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 1805387-43-2(3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine)

- 1314668-61-5(methyl 3-(2-aminopropan-2-yl)benzoate)